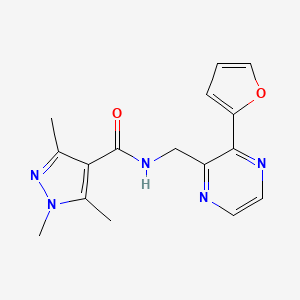

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-2-yl group at the 3-position and a methyl-linked pyrazole carboxamide moiety. Its structure combines aromatic and electron-rich heterocycles (pyrazine, furan, and pyrazole), which are often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-14(11(2)21(3)20-10)16(22)19-9-12-15(18-7-6-17-12)13-5-4-8-23-13/h4-8H,9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBEGADQJBAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the Paal-Knorr synthesis, while the pyrazine ring can be prepared via the condensation of appropriate diamines with diketones. The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.

The final step involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the ring systems and the coupling reaction, as well as the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furanones.

Reduction: Dihydropyrazines.

Substitution: Halogenated or nitrated pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, as promising anticancer agents. Research indicates that pyrazole compounds can inhibit various cancer cell lines by targeting specific kinases and pathways involved in tumor growth.

Key Findings:

- A derivative of pyrazole was shown to exhibit significant cytotoxicity against non-small cell lung cancer (NCI-H522) with IC50 values indicating potent activity .

- Other studies have reported that modifications to the pyrazole structure can enhance its efficacy against multiple cancer types, including breast and colorectal cancers .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety have been explored for their anti-inflammatory effects. This compound has been associated with the inhibition of inflammatory mediators and cytokines.

Research Insights:

- Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Antifungal Activity

The antifungal properties of pyrazole derivatives have been investigated extensively. This compound has demonstrated effectiveness against various phytopathogenic fungi.

Case Studies:

- A series of studies evaluated the efficacy of pyrazole-based compounds against fungal pathogens affecting crops. Results indicated moderate to excellent antifungal activity compared to standard treatments .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Researchers have utilized molecular docking and quantitative structure–activity relationship (QSAR) models to predict how structural changes impact biological activity.

Key Observations:

- The presence of specific substituents on the pyrazole ring significantly influences its binding affinity to target proteins involved in cancer and inflammation pathways .

Data Summary Table

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

describes two 1,3,4-oxadiazole compounds, LMM5 and LMM11 , which share functional similarities with the target compound.

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) contains a furan-2-yl group linked to a 1,3,4-oxadiazole ring, similar to the furan-pyrazine moiety in the target compound. Both structures emphasize heteroaromatic systems known for hydrogen bonding and π-π stacking interactions.

- Key Differences :

- Core Heterocycle : The target compound uses a pyrazine-pyrazole scaffold, while LMM11 employs a 1,3,4-oxadiazole-benzamide framework.

- Bioactivity : LMM11 demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition . The target compound’s activity remains uncharacterized in the evidence.

Table 1: Structural and Functional Comparison with LMM11

Comparison with Pyrazine-Benzamide Derivatives ()

details N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide , a pyrazine-based compound with trifluoromethyl benzamide and oxadiazole substituents.

- Structural Overlaps : Both compounds utilize a pyrazine core with methyl-linked side chains. The trifluoromethyl groups in ’s compound enhance lipophilicity, whereas the target compound’s pyrazole carboxamide may improve solubility.

- Synthetic Complexity : The compound in requires multi-step synthesis, including Suzuki coupling and oxadiazole ring formation . Similar complexity is anticipated for the target compound.

Comparison with Pyrazoline Carboxamides ( and )

and describe pyrazoline and pyrazole carbothioamide derivatives, respectively.

- : N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature saturated pyrazole rings, contrasting with the fully aromatic pyrazole in the target compound.

- : Pyrazole carbothioamides (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) replace the carboxamide with a carbothioamide group, altering electronic properties and hydrogen-bonding capacity .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H16N4O2

- Molecular Weight : 284.32 g/mol

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds exhibiting IC50 values in the micromolar range have been reported to effectively inhibit cell proliferation in MCF7 and A549 cell lines .

- Inhibition of Kinases : The compound may act as a kinase inhibitor. Pyrazole derivatives have shown activity against Aurora-A kinase and other targets involved in cancer progression .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | Aurora-A | 0.16 |

| Compound B | EGFR | 0.35 |

| N-(Furan-Pyrazine) | Unknown | TBD |

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 76% at 1 µM | 86% at 1 µM |

| Compound D | 61% at 10 µM | 76% at 10 µM |

The biological activity of this compound may involve several mechanisms:

- Interaction with Enzymes : The compound’s structure suggests potential interactions with various enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound could trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

- Cellular Signaling Modulation : The furan and pyrazine moieties may influence cellular signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on MCF7 Cells : A derivative similar to this compound was tested on MCF7 cells and showed significant cytotoxicity with an IC50 value of approximately 0.01 µM .

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes compared to control groups, indicating potential for clinical application.

Q & A

Q. What are the optimal synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step strategies, including cyclocondensation, alkylation, and coupling reactions. Key steps and optimization parameters include:

- Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole cores under reflux conditions (e.g., DMF-DMA as a solvent, as in ).

- Alkylation : Introduce substituents using alkyl halides (e.g., RCH₂Cl) in DMF with K₂CO₃ as a base at room temperature (RT), as described for similar compounds in .

- Coupling : Link furan-pyrazine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Optimization :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Base selection : K₂CO₃ or triethylamine improves nucleophilicity in alkylation steps .

- Temperature control : RT or mild heating (40–80°C) minimizes side reactions .

- Monitoring : Use TLC or HPLC to track reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., m/z 367.15 for C₁₈H₁₉N₅O₂) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D structure, as demonstrated for pyrazine-carboxamide derivatives in .

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

Methodological Answer: Contradictions arise from dynamic effects (e.g., tautomerism) or computational model limitations. Strategies include:

- Cross-Validation : Compare experimental NMR data with Density Functional Theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) .

- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .

- X-ray Diffraction : Resolve ambiguities in connectivity or stereochemistry, as done for pyrazine derivatives in .

- Dynamic NMR Simulations : Model exchange processes using software like MestReNova .

Q. What in silico strategies (e.g., molecular docking) are applicable to predict the biological activity of this compound, and how can these be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with pyrazine nitrogen and hydrophobic interactions with methyl/furan groups .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- Validation :

Q. How does the furan-pyrazine linkage influence the compound’s electronic configuration and reactivity, based on comparative studies with analogous structures?

Methodological Answer:

- Electron-Withdrawing Effects : The pyrazine ring reduces electron density at the methyl bridge, enhancing electrophilicity for nucleophilic attacks (e.g., amide bond formation) .

- Conformational Rigidity : X-ray data () shows planar pyrazine-furan systems restrict rotation, stabilizing π-π stacking in crystal lattices.

- Comparative Analysis :

Q. What methodologies are recommended for analyzing degradation products under accelerated stability testing conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.